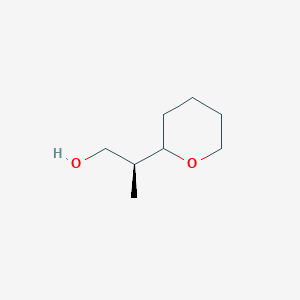

(2S)-2-(Oxan-2-yl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(oxan-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7(6-9)8-4-2-3-5-10-8/h7-9H,2-6H2,1H3/t7-,8?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPHCOUJGUYMCZ-JAMMHHFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2s 2 Oxan 2 Yl Propan 1 Ol

Enantioselective Synthesis of the (2S) Stereocenter

The cornerstone of synthesizing (2S)-2-(Oxan-2-yl)propan-1-ol is the establishment of the stereogenic center at the C2 position of the propanol (B110389) backbone. Chemists have developed several robust strategies to achieve high enantiopurity for this fragment.

Asymmetric Catalytic Approaches for the (2S) Propanol Moiety

Asymmetric catalysis offers an efficient route to the chiral propanol moiety, where a small amount of a chiral catalyst can generate large quantities of the desired enantiomerically enriched product. uclm.es This approach is broadly divided into metal-based catalysis and organocatalysis.

The use of transition metal complexes featuring chiral ligands is a powerful tool for asymmetric synthesis. researchgate.net These catalysts create a chiral environment that directs the formation of one enantiomer over the other. nih.gov For the synthesis of the (2S)-propanol fragment, asymmetric hydrogenation of a prochiral ketone, such as hydroxyacetone (B41140) or its protected form, is a highly effective strategy.

Ruthenium(II) complexes with chiral phosphine (B1218219) ligands, like BINAP, are renowned for their high efficiency and enantioselectivity in ketone reductions. uclm.es The catalyst, often a [RuCl(p-cymene)((R,R)-TsDPEN)] complex, facilitates the transfer hydrogenation from a hydrogen source, such as 2-propanol or formic acid, to the ketone, yielding the desired (S)-alcohol with high enantiomeric excess (ee). nih.gov Iridium-based catalysts, often featuring chiral phosphine-oxazoline or PhanePhos ligands, are also employed for similar highly enantioselective carbonyl reductions and C-C couplings. nih.gov

| Catalyst System | Reaction Type | Substrate Example | Typical Selectivity |

| Ru(II)-BINAP | Asymmetric Hydrogenation | β-Keto esters | Up to 100% ee uclm.es |

| Ir(III)-(S)-Tol-BINAP | Carbonyl Allylation | Alcohols, Epoxides | >90% ee, >20:1 dr nih.gov |

| Chiral Zn(II) Complexes | Asymmetric Aldol (B89426) Reaction | Aldehydes, Ketones | Up to 99% ee mdpi.com |

| Chiral Fe(II) Complexes | Asymmetric Reduction/Oxidation | Ketones, Alkenes | High enantioselectivity researchgate.net |

This table summarizes representative chiral metal-ligand systems applicable to the synthesis of chiral alcohol moieties. The specific substrate for this compound would be a suitable C3 precursor.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. uni-regensburg.de Proline and its derivatives are prominent organocatalysts that mimic the function of aldolase (B8822740) enzymes by activating substrates through the formation of chiral enamines or iminium ions. dokumen.pubuniroma1.it

For synthesizing the (2S)-propanol backbone, an asymmetric aldol reaction between acetaldehyde (B116499) and a formaldehyde (B43269) equivalent, catalyzed by L-proline, could establish the chiral center. More advanced catalysts, such as diarylprolinol silyl (B83357) ethers, offer improved reactivity and selectivity for a wider range of substrates. dokumen.pub Another organocatalytic strategy is the kinetic resolution of a racemic propan-1,2-diol derivative, where a chiral catalyst, such as a diamine derived from (S)-proline, selectively acylates one enantiomer, allowing the other to be isolated in high enantiopurity. researchgate.net

| Organocatalyst | Reaction Type | Key Intermediate | Typical Selectivity |

| L-Proline | Aldol Reaction | Enamine | 79–98% ee uniroma1.it |

| Diarylprolinol Silyl Ether | Michael Addition | Iminium Ion | 91% ee dokumen.pub |

| Chiral 1,2-Diamine | Kinetic Resolution (Acylation) | N/A | Good enantioselectivity researchgate.net |

| (1R,2R)-DPEDA | Michael Addition | Iminium Ion | 80–100% ee researchgate.net |

This table highlights common organocatalysts and their application in reactions that can be adapted to form the chiral propanol unit.

Chiral Auxiliary-Mediated Synthesis of this compound

The chiral auxiliary approach involves temporarily attaching a chiral molecule to the substrate to direct a subsequent diastereoselective reaction. wikipedia.orgyork.ac.uk After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org Evans oxazolidinones are among the most reliable and widely used chiral auxiliaries. researchgate.netresearchgate.net

A typical sequence involves acylating a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, with propionyl chloride. The resulting N-acyloxazolidinone can then be enolized and reacted with an electrophile, for instance in an aldol reaction with formaldehyde, to create the new stereocenter with high diastereoselectivity. The stereochemical outcome is dictated by the steric hindrance of the auxiliary, which directs the approach of the electrophile. Subsequent reductive cleavage of the auxiliary yields the desired (2S)-propanol fragment.

Biocatalytic (Enzymatic) Methods for Stereocontrol

Biocatalysis leverages the exquisite selectivity of enzymes to perform asymmetric transformations under mild, environmentally friendly conditions. nih.govacs.org For the synthesis of chiral alcohols, alcohol dehydrogenases (ADHs) are particularly effective. rsc.org These enzymes, often used as purified proteins or within whole-cell systems (e.g., baker's yeast, E. coli), catalyze the stereoselective reduction of prochiral ketones. rsc.orgmdpi.com

The synthesis of the (2S)-propanol moiety can be achieved by the reduction of hydroxyacetone using an ADH that follows Prelog's rule, delivering the hydride to the Re face of the carbonyl to produce the (S)-alcohol. Engineered enzymes and robust cofactor regeneration systems (e.g., using a sacrificial alcohol like 2-propanol and a second enzyme) have made these processes highly efficient and scalable. rsc.orgnih.gov Other enzymatic strategies, such as those employing aldolases or transaminases in multi-step cascades, can also be designed to construct the target chiral fragment from simple precursors. frontiersin.orgnih.gov

Strategies for Tetrahydropyran (B127337) Ring Construction

The tetrahydropyran (THP) group in this compound functions as a protecting group for the secondary hydroxyl. The "construction" in this context refers to the formation of the acetal (B89532) linkage between the (2S)-propane-1,2-diol intermediate and the THP ring.

This is most commonly achieved through the acid-catalyzed reaction of the alcohol with 3,4-dihydropyran (DHP). rsc.orgnih.gov A catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, pyridinium (B92312) p-toluenesulfonate) protonates the DHP, generating a resonance-stabilized oxocarbenium ion. nih.gov The secondary alcohol of the (2S)-propane-1,2-diol then attacks this electrophilic species, and subsequent deprotonation yields the THP ether.

It is critical to note that this reaction introduces a new stereocenter at the C2 position of the oxane ring, resulting in a mixture of diastereomers. For its role as a protecting group, this diastereomeric mixture is often used without separation. The THP ether is stable to most nucleophilic and basic conditions but is readily cleaved under acidic conditions, making it an ideal protecting group for multi-step synthesis. While more complex methods like oxa-Michael additions or Prins cyclizations exist for constructing the THP ring itself within intricate natural products, they are not typically required for the straightforward protection of an alcohol as a THP ether. rsc.orgresearchgate.net

Cyclization Reactions in the Formation of the Oxane Moiety

The formation of the six-membered oxane (tetrahydropyran) ring is a pivotal step in the synthesis of this compound. Intramolecular cyclization of a suitable acyclic precursor is the most common and efficient strategy.

Acid-Catalyzed Intramolecular Hydroalkoxylation: A primary method for constructing the tetrahydropyran ring is the acid-catalyzed intramolecular cyclization of an unsaturated alcohol. mdpi.comresearchgate.net For a precursor to this compound, this would typically involve a δ,ε-unsaturated alcohol. The reaction proceeds via protonation of the double bond to form a carbocation, which is then trapped by the intramolecular hydroxyl group. The regioselectivity of this cyclization (6-endo-trig vs. 5-exo-trig) is crucial and can be influenced by the substitution pattern of the alkene and the reaction conditions. mdpi.com The use of silyl groups on the precursor can enhance the regio- and stereoselectivity of the cyclization. mdpi.com

Prins-type Cyclizations: The Prins reaction and its variants offer another powerful route to substituted tetrahydropyrans. This reaction involves the acid-catalyzed condensation of an alkene (or alkyne) and a carbonyl compound. For the synthesis of structures like the target molecule, an intramolecular Prins-type cyclization of a homoallylic alcohol with an aldehyde can be envisioned. This approach allows for the simultaneous formation of the ring and installation of substituents.

Palladium-Catalyzed Cyclization: Transition metal-catalyzed reactions provide mild and selective methods for ring formation. Palladium-catalyzed cyclization of δ-unsaturated hydroperoxides can yield 1,2-dioxane (B1202867) compounds, which are structurally related to oxanes. beilstein-journals.org While not a direct route to the target oxane, this methodology showcases the utility of palladium in forming six-membered oxygen-containing heterocycles from unsaturated precursors. beilstein-journals.org

| Cyclization Method | Key Precursor Type | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Intramolecular Hydroalkoxylation | δ,ε-Unsaturated Alcohol | Brønsted or Lewis Acids (e.g., p-TsOH, TfOH, Zeolites) mdpi.comresearchgate.net | Direct, atom-economical. Selectivity can be an issue. mdpi.com |

| Intramolecular Prins-type Cyclization | Homoallylic Alcohol with Aldehyde | Lewis or Brønsted Acids | Forms C-C and C-O bonds simultaneously. |

| Palladium-Catalyzed Cyclization | Unsaturated Hydroperoxides/Alcohols | Pd(OAc)₂ beilstein-journals.org | Mild conditions, good functional group tolerance. beilstein-journals.orgrsc.org |

Precursor Design and Functional Group Interconversions

The successful synthesis of this compound hinges on the rational design of its precursors. This involves strategic planning of bond formations and the interconversion of functional groups to set the stage for key cyclization or coupling steps. fiveable.me The target molecule is structurally reminiscent of polyketides, and thus, strategies from polyketide synthesis are often applicable. nih.govnih.govescholarship.org

Chiral Pool Synthesis: A common approach is to start from a readily available chiral building block. For instance, a chiral epoxy alcohol could be opened by a suitable nucleophile to establish the stereocenter at what will become the C2 position of the propanol backbone.

Asymmetric Synthesis: Alternatively, the crucial stereocenter can be introduced using asymmetric reactions. The asymmetric reduction of a ketone precursor is a powerful method for generating chiral alcohols with high enantiomeric excess. researchgate.netresearchgate.net For a related compound, 2-(2,3-Dihydro-1H-inden-5-yl)propan-1-one, reduction using chiral borane (B79455) reagents like the Corey-Bakshi-Shibata (CBS) catalyst is effective. A similar strategy could be applied to a ketone precursor for the target molecule.

Functional Group Interconversions (FGIs): FGIs are essential for transforming simple starting materials into the more complex precursors needed for cyclization. fiveable.meucd.ie Key transformations could include:

Oxidation/Reduction: Adjusting the oxidation state of functional groups is fundamental. For example, a primary alcohol might be oxidized to an aldehyde to participate in a Prins reaction, or a carboxylic acid derivative could be reduced to a primary alcohol to form the final propanol moiety. fiveable.me

Carbon-Carbon Bond Formation: Reactions like the Grignard reaction can be used to build the carbon skeleton. fiveable.me However, this may produce a racemic mixture requiring subsequent resolution.

Protection/Deprotection: As detailed in the next section, the temporary masking of reactive functional groups is often necessary to prevent unwanted side reactions during the synthesis.

Protective Group Chemistry in Multi-step Synthesis of this compound

In any multi-step synthesis of a molecule with multiple functional groups like this compound, protecting group chemistry is indispensable. researchgate.net It allows for the selective reaction of one part of the molecule while another is temporarily masked.

The oxane ring itself is the core of one of the most common alcohol protecting groups: the tetrahydropyranyl (THP) ether. wikipedia.orgorganic-chemistry.org THP ethers are formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP). youtube.comniscpr.res.in This reaction creates an acetal that is stable to a wide range of non-acidic conditions, including organometallic reagents, hydrides, and strong bases. organic-chemistry.orgniscpr.res.innih.gov

Formation of THP Ethers:

Catalysts: A variety of acid catalysts can be used, such as p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), trifluoroacetic acid (TFA), and various Lewis acids like bismuth triflate. organic-chemistry.orgniscpr.res.innih.gov

Conditions: The reaction is typically run in an aprotic solvent like dichloromethane (B109758) at room temperature. niscpr.res.in

Cleavage of THP Ethers: The THP group is readily removed under mild acidic conditions, regenerating the alcohol. wikipedia.orgyoutube.com

Reagents: Common deprotection conditions include acetic acid in a water/THF mixture, or catalytic amounts of strong acids like HCl or TFA in an alcohol solvent like methanol. niscpr.res.inresearchgate.net

Selectivity: The lability of the THP group to acid allows for its selective removal in the presence of other protecting groups that are base-labile or removed by hydrogenolysis. researchgate.nettandfonline.com For instance, a THP ether can be cleaved without affecting a silyl ether under certain conditions. tandfonline.com

In the context of synthesizing the target molecule, if the oxane ring is formed early, the primary alcohol of the propanol side chain would likely need to be protected during subsequent transformations. A common choice would be a silyl ether (e.g., TBDMS) or a benzyl (B1604629) ether, which offer orthogonal deprotection strategies relative to the acid-labile oxane ring itself.

Derivatization for Synthetic Utility and Analog Preparation

Once this compound is synthesized, its primary alcohol and the oxane ring provide handles for further chemical modification. This derivatization is crucial for preparing analogs for structure-activity relationship studies or for using the molecule as a building block in more complex syntheses. unomaha.eduwho.int

Reactions at the Primary Alcohol: The primary hydroxyl group is a versatile functional group that can undergo a wide range of transformations:

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid opens up a vast array of subsequent reactions, such as Wittig reactions, reductive aminations, or amide couplings.

Esterification/Etherification: Converting the alcohol to an ester or ether can modify the molecule's physical properties (like lipophilicity) or introduce new functional handles.

Conversion to a Leaving Group: The alcohol can be converted to a good leaving group (e.g., a tosylate or mesylate), allowing for nucleophilic substitution reactions to introduce halides, azides, or other functionalities.

Reactions involving the Oxane Ring: While the oxane ring is generally stable, the acetal linkage at the C2 position is its most reactive site.

Ring Opening: Under strong acidic conditions, the oxane ring can be hydrolyzed to reveal a 1,5-hydroxypentanal derivative. wikipedia.org This can be a deliberate step to access different molecular scaffolds.

Analog Synthesis: By starting with substituted versions of 3,4-dihydro-2H-pyran in the initial cyclization or protection step, a variety of analogs with substitution on the oxane ring can be prepared.

| Derivatization Site | Reaction Type | Potential Products/Uses |

|---|---|---|

| Primary Alcohol | Oxidation | Aldehydes, Carboxylic Acids |

| Esterification / Etherification | Esters, Ethers (analog preparation) | |

| Conversion to Leaving Group (e.g., Tosylation) | Halides, Azides, etc. via Sₙ2 | |

| Oxane Ring (Acetal) | Acid-Catalyzed Ring Opening | 1,5-Hydroxypentanal derivatives |

Chemical Reactivity and Mechanistic Studies of 2s 2 Oxan 2 Yl Propan 1 Ol

Reactions of the Primary Alcohol Functionality

The primary alcohol group is a key site for various chemical modifications, including oxidation, reduction, nucleophilic substitution, and derivatization through esterification and etherification.

Selective Oxidation and Reduction Pathways

The oxidation of the primary alcohol in (2S)-2-(Oxan-2-yl)propan-1-ol can yield either an aldehyde or a carboxylic acid, depending on the chosen reagents and reaction conditions. chemguide.co.uklibretexts.org Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), favor the formation of the corresponding aldehyde, (2S)-2-(oxan-2-yl)propanal. libretexts.org Conversely, stronger oxidizing agents like potassium permanganate (B83412) or Jones reagent (a mixture of chromium trioxide, sulfuric acid, and acetone) will typically oxidize the primary alcohol directly to the carboxylic acid, (2S)-2-(oxan-2-yl)propanoic acid. chemguide.co.uk

The general principle for selective oxidation is to control the reaction to prevent the intermediate aldehyde from being further oxidized. libretexts.org This can be achieved by using an excess of the alcohol and distilling off the aldehyde as it forms. chemguide.co.uk

Reduction reactions typically involve the conversion of derivatives of the primary alcohol. For instance, if the alcohol is first oxidized to the aldehyde or carboxylic acid, these can then be reduced back to the alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Table 1: Oxidation Reactions of this compound

| Oxidizing Agent | Product | Reaction Conditions |

| Pyridinium Chlorochromate (PCC) | (2S)-2-(Oxan-2-yl)propanal | Dichloromethane (B109758), room temperature libretexts.org |

| Potassium Dichromate(VI)/H₂SO₄ | (2S)-2-(Oxan-2-yl)propanoic acid | Heat under reflux chemguide.co.uk |

| Jones Reagent (CrO₃/H₂SO₄) | (2S)-2-(Oxan-2-yl)propanoic acid | Acetone, 0°C |

Nucleophilic Substitution Reactions

The primary alcohol of this compound can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This conversion is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine.

Once the leaving group is in place, a variety of nucleophiles can be introduced to displace it. This allows for the synthesis of a wide range of derivatives, including azides, cyanides, and thiols. The stereochemistry at the chiral center is generally retained during these transformations, proceeding through an SN2 mechanism.

Esterification and Etherification Reactions

Esterification of this compound can be accomplished by reacting it with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) under acidic conditions or in the presence of a coupling agent. This reaction forms an ester linkage at the primary alcohol position.

Etherification involves the formation of an ether bond. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This results in the formation of an ether derivative of the parent compound.

Transformations Involving the Tetrahydropyran (B127337) Ring System

The tetrahydropyran (THP) ring in this compound is a cyclic ether that can also undergo specific chemical transformations, although it is generally more stable than the primary alcohol functionality.

Stability and Reactivity of the Cyclic Ether

The THP ring is relatively stable under neutral and basic conditions, making it a useful protecting group for alcohols in organic synthesis. smolecule.com However, it is susceptible to cleavage under acidic conditions. The ether linkage within the ring can be protonated by an acid, making the carbon adjacent to the oxygen susceptible to nucleophilic attack. This reactivity is the basis for both the installation and removal of THP as a protecting group.

Ring-Opening and Ring-Closing Reactions

The tetrahydropyran ring can be opened under strong acidic conditions, often in the presence of a nucleophile. libretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack on one of the adjacent carbons, leading to the cleavage of a carbon-oxygen bond and the formation of a diol derivative.

Conversely, ring-closing reactions can be employed to synthesize the tetrahydropyran ring system itself. Intramolecular cyclization of a suitable diol precursor, often under acidic conditions, can lead to the formation of the THP ring, a key step in the synthesis of compounds like this compound.

Stereoselective Transformations Originating from this compound

The strategic use of chiral molecules as starting materials is a cornerstone of modern asymmetric synthesis. The (2S) configuration of the parent propanol (B110389) moiety in this compound offers a platform for inducing chirality in newly formed stereocenters. However, the efficacy of this chirality transfer is intrinsically linked to the nature of the chemical transformation and the reaction conditions employed.

Diastereoselective Reactions at Adjacent Centers

The generation of a new stereocenter adjacent to the existing C2 chiral center in this compound is a critical area of interest. The oxane protecting group, with its own stereochemistry and conformational flexibility, is expected to exert a significant diastereoselective influence. This control arises from the steric hindrance imposed by the six-membered ring, which can preferentially shield one face of a reactive intermediate, thereby directing the approach of incoming reagents.

For instance, in reactions such as aldol (B89426) additions, alkylations, or epoxidations at a position alpha to the protected hydroxyl group, the diastereomeric ratio of the products would be a direct consequence of the energy difference between the diastereomeric transition states. The chair-like conformation of the oxane ring, coupled with the orientation of its substituents, would play a pivotal role in dictating the facial selectivity of the reaction.

Unfortunately, specific studies detailing the diastereomeric ratios achieved in such reactions starting from this compound are not widely reported. General principles of stereocontrol in reactions of THP-protected alcohols suggest that the level of diastereoselectivity can be highly variable and is sensitive to factors such as the nature of the electrophile, the solvent, and the temperature.

Table 1: Hypothetical Diastereoselective Reactions of this compound and Expected Controlling Factors

| Reaction Type | Potential Reagents | Key Factors Influencing Diastereoselectivity | Expected Outcome (Hypothetical) |

| Aldol Addition | Aldehydes, Lewis Acids | Lewis acid coordination, solvent polarity, temperature | Formation of diastereomeric aldol products, with ratios dependent on the steric bulk of the aldehyde and the precise reaction conditions. |

| Alkylation | Alkyl halides, strong bases | Base size, temperature, additives (e.g., HMPA) | Generation of diastereomeric alkylated products, influenced by the chelation control of the base with the substrate. |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Directing effect of the hydroxyl group (if deprotected) or steric hindrance from the THP group. | Formation of diastereomeric epoxides, with selectivity guided by the most accessible face of the alkene precursor. |

Spectroscopic Characterization and Structural Elucidation of 2s 2 Oxan 2 Yl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. For (2S)-2-(Oxan-2-yl)propan-1-ol, both ¹H and ¹³C NMR spectroscopy are instrumental in assigning the chemical environment of each atom.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the oxane ring and the propanol (B110389) side chain. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the diastereotopic nature of the protons due to the presence of two chiral centers.

The protons on the carbon adjacent to the two oxygen atoms of the oxane ring (C2 and C6) are the most deshielded. The proton at C2, being adjacent to the propanol substituent, will appear as a complex multiplet. The protons of the primary alcohol (CH₂OH) will also show distinct signals, likely as a multiplet due to coupling with the adjacent chiral center. The hydroxyl proton (-OH) typically appears as a broad singlet, although its chemical shift can vary with concentration and solvent. The methyl group protons will resonate as a doublet due to coupling with the adjacent methine proton.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH(OH)- | 3.5 - 3.7 | m | - |

| -CH₂OH | 3.4 - 3.6 | m | - |

| -OH | 1.5 - 3.0 (broad) | s | - |

| Oxane-CH (C2) | 3.2 - 3.4 | m | - |

| Oxane-CH₂ (C6) | 3.8 - 4.0 (axial), 3.4 - 3.6 (equatorial) | m | - |

| Oxane-CH₂ (C3,C4,C5) | 1.3 - 1.9 | m | - |

| -CH(CH₃)- | 1.6 - 1.8 | m | - |

| -CH₃ | 0.9 - 1.1 | d | ~7 |

Note: The predicted data is based on general principles of NMR spectroscopy and analysis of similar structures. Actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are primarily determined by the hybridization and the electronic environment of the carbon atoms.

The carbon atom of the primary alcohol (CH₂OH) and the carbons of the oxane ring bonded to oxygen (C2 and C6) will appear in the downfield region of the spectrum due to the deshielding effect of the oxygen atoms. The remaining methylene (B1212753) carbons of the oxane ring and the methyl carbon will resonate at higher fields. The presence of two chiral centers can lead to slight differences in the chemical shifts of the oxane ring carbons.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH(OH)- | 65 - 70 |

| -CH₂OH | 60 - 65 |

| Oxane-CH (C2) | 75 - 80 |

| Oxane-CH₂ (C6) | 65 - 70 |

| Oxane-CH₂ (C4) | 25 - 30 |

| Oxane-CH₂ (C3, C5) | 20 - 25 |

| -CH(CH₃)- | 40 - 45 |

| -CH₃ | 15 - 20 |

Note: The predicted data is based on general principles of NMR spectroscopy and analysis of similar structures. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, advanced 2D NMR techniques are employed. fluorochem.co.uk

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the CH₂OH protons and the adjacent methine proton, as well as the intricate coupling network within the oxane ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connection between the propanol side chain and the oxane ring, for example, by observing a correlation between the C2 proton of the oxane ring and the carbons of the propanol moiety.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. This can be crucial in determining the relative stereochemistry of the two chiral centers by observing through-space interactions between specific protons on the oxane ring and the propanol side chain.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. beilstein-journals.org

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data. The C-C and C-H vibrations of the aliphatic chain and the oxane ring would be prominent in the Raman spectrum.

Predicted IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3200 - 3600 | O-H stretch (alcohol) | Strong, Broad |

| 2850 - 3000 | C-H stretch (sp³) | Medium-Strong |

| 1450 - 1470 | C-H bend (methylene) | Medium |

| 1370 - 1380 | C-H bend (methyl) | Medium |

| 1050 - 1150 | C-O stretch (alcohol, ether) | Strong |

Note: The predicted data is based on characteristic group frequencies. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural elucidation. For this compound (C₈H₁₆O₂), the molecular ion peak [M]⁺ would be observed at m/z 144.1150.

Electron ionization (EI) would likely lead to characteristic fragmentation patterns. A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a fragment ion [M-H₂O]⁺ at m/z 126. Cleavage of the C-C bond adjacent to the oxygen atom is also a common fragmentation pathway. The oxane ring can undergo ring-opening and subsequent fragmentation, leading to a series of smaller fragment ions. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition.

Predicted Key Mass Spectrometry Fragments for this compound:

| m/z | Proposed Fragment |

| 144 | [C₈H₁₆O₂]⁺ (Molecular Ion) |

| 126 | [C₈H₁₄O]⁺ (Loss of H₂O) |

| 113 | [C₇H₁₃O]⁺ (Loss of CH₂OH) |

| 85 | [C₅H₉O]⁺ (Fragment from oxane ring cleavage) |

| 57 | [C₄H₉]⁺ (Butyl fragment) |

| 43 | [C₃H₇]⁺ (Propyl fragment) |

Note: The predicted fragmentation is based on general fragmentation rules for alcohols and ethers. The relative abundances of the fragments would depend on the ionization method and energy.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are essential for determining the absolute configuration of chiral molecules like this compound.

Since the molecule contains chromophores (the C-O bonds) in a chiral environment, it is expected to be active in the far-UV region of the ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the atoms around the chiral centers.

VCD, which measures the differential absorption of left and right circularly polarized infrared radiation, provides even more detailed stereochemical information. The VCD spectrum is sensitive to the entire three-dimensional structure of the molecule.

By comparing the experimentally obtained ECD and VCD spectra with those predicted by quantum chemical calculations for the (S) and (R) enantiomers, the absolute configuration of the synthesized or isolated compound can be unambiguously assigned. This comparison is a powerful tool for confirming the enantiopurity and stereochemical integrity of this compound. nih.gov

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. jasco-global.com The resulting spectrum is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule, making it a powerful tool for determining absolute configuration. researchgate.net

For a molecule like this compound, which lacks a strong intrinsic chromophore in the typical UV-Vis range, direct ECD analysis can be challenging. The primary chromophore is the hydroxyl group, which has weak electronic transitions. However, derivatization of the hydroxyl group with a suitable chromophoric tag, such as a benzoate (B1203000) or naphthoate group, can induce strong ECD signals. jasco-global.com The exciton (B1674681) coupling between two or more chromophores, if introduced, can provide definitive information about the absolute configuration based on the sign of the observed Cotton effects.

Illustrative ECD Data for a Related Chiral Alcohol Derivative

To illustrate the data obtained from ECD, the following table presents theoretical ECD data for a related chiral compound. The sign and intensity of the Cotton effects are critical for stereochemical assignment.

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) - Calculated for (R)-enantiomer |

| 280 | +2.5 |

| 255 | -4.1 |

| 230 | +1.8 |

| 210 | -3.2 |

| This is a representative table to illustrate ECD data. The values are not specific to this compound. |

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry of a molecule based on its vibrational transitions. researchgate.netsmolecule.com A significant advantage of VCD is that all molecules possess vibrational modes, eliminating the need for a chromophore, which is often a limitation in ECD. uchile.cl This makes VCD particularly well-suited for the analysis of molecules like this compound.

The VCD spectrum provides a rich fingerprint of the molecule's three-dimensional structure. The stereochemical information is encoded in the signs and intensities of the VCD bands, which correspond to specific vibrational modes (e.g., C-H, O-H, C-O stretches and bends). researchgate.net The comparison of the experimental VCD spectrum with the Boltzmann-averaged spectrum calculated using Density Functional Theory (DFT) allows for the confident assignment of the absolute configuration of each stereocenter. nih.gov For diastereomers, VCD has been shown to be a powerful technique for differentiation, as the spectra can be exquisitely sensitive to changes in relative stereochemistry. researchgate.netresearchgate.net

The conformational flexibility of the oxane ring and the propanol side chain must be carefully considered in the theoretical modeling to achieve a good match between the calculated and experimental spectra. researchgate.net

Illustrative VCD Data for a Chiral Diastereomer

The following table provides an example of the type of data obtained in a VCD analysis, showing key vibrational frequencies and their corresponding differential absorbance (ΔA) values for a specific diastereomer of a related compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | ΔA (x 10⁻⁴) - Calculated |

| 2970 | C-H stretch | +1.5 |

| 1450 | CH₂ bend | -0.8 |

| 1380 | CH₃ bend | +2.1 |

| 1080 | C-O stretch | -3.5 |

| This table is for illustrative purposes and does not represent actual data for this compound. |

X-ray Crystallography of this compound and Its Crystalline Derivatives

X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be obtained. dokumen.pub For this compound, which is a liquid at room temperature, obtaining a single crystal would require either low-temperature crystallization or the formation of a crystalline derivative.

The formation of a crystalline derivative, for example, through reaction of the hydroxyl group with a rigid, chromophoric acid (like p-bromobenzoic acid), can facilitate crystallization and also aid in the determination of the absolute configuration through the anomalous dispersion of the heavy atom. dokumen.pub

A search of the crystallographic literature did not yield a structure for this compound itself. However, the crystal structure of a closely related compound, a tetrahydropyranyl ether of a lactate, has been reported, demonstrating the feasibility of crystallographic analysis for this class of compounds. organic-chemistry.org The analysis of such a crystal structure would provide precise bond lengths, bond angles, and torsion angles, confirming the chair conformation of the tetrahydropyran (B127337) ring and the relative and absolute stereochemistry of the chiral centers.

Illustrative Crystallographic Data Table

The following table illustrates the type of information that would be obtained from an X-ray crystallographic analysis of a crystalline derivative of this compound.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.54 |

| b (Å) | 12.32 |

| c (Å) | 15.78 |

| α, β, γ (°) | 90, 90, 90 |

| Z | 4 |

| R-factor | 0.045 |

| This table contains hypothetical data for illustrative purposes. |

Computational Chemistry and Theoretical Studies on 2s 2 Oxan 2 Yl Propan 1 Ol

Conformational Analysis and Energy Landscape Mapping

The flexibility of the oxane ring and the rotatable bonds in the propanol (B110389) side chain of (2S)-2-(Oxan-2-yl)propan-1-ol give rise to a complex potential energy surface with multiple local minima, each corresponding to a stable conformer. Conformational analysis aims to identify these stable structures and map their relative energies.

A systematic conformational search would typically be performed using molecular mechanics (MM) methods, which are computationally efficient for exploring a large number of possible geometries. The resulting low-energy conformers would then be subjected to higher-level quantum mechanical calculations, such as Density Functional Theory (DFT), to obtain more accurate energies and geometries. The energy landscape would reveal the most stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and the populations of different conformers at a given temperature.

For instance, the orientation of the propanol side chain relative to the oxane ring, as well as the chair and boat conformations of the oxane ring itself, would be thoroughly investigated. The presence of an intramolecular hydrogen bond between the hydroxyl group and the oxygen atom of the oxane ring would also be a key feature to explore, as it can significantly influence the conformational preferences.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Method | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| 1 | DFT/B3LYP/6-31G(d) | 0.00 | Intramolecular H-bond |

| 2 | DFT/B3LYP/6-31G(d) | 1.25 | Extended side chain |

| 3 | DFT/B3LYP/6-31G(d) | 2.50 | Alternate oxane chair |

Note: This table is illustrative and based on typical energy differences for similar molecules.

Quantum Chemical Calculations

Quantum chemical calculations provide detailed information about the electronic structure and properties of this compound.

DFT is a widely used quantum chemical method that can accurately predict the electronic structure of molecules. scirp.orgoup.com A DFT study of this compound would involve calculating the electron density, molecular orbitals, and electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is likely to be localized on the oxygen atoms, while the LUMO may be distributed over the C-O antibonding orbitals.

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

Note: These values are hypothetical and represent typical results from DFT calculations on similar organic molecules.

A significant application of quantum chemical calculations is the prediction of spectroscopic properties. rsc.org These theoretical spectra can be compared with experimental data to confirm the structure and stereochemistry of the molecule.

NMR (Nuclear Magnetic Resonance): Chemical shifts (δ) and coupling constants (J) can be calculated to predict the ¹H and ¹³C NMR spectra. This is crucial for confirming the connectivity and stereochemistry of this compound.

IR (Infrared): The vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum. The presence of a broad O-H stretching band would be a key feature, and its position could indicate the presence of intramolecular hydrogen bonding.

ECD (Electronic Circular Dichroism) and VCD (Vibrational Circular Dichroism): These techniques are particularly important for chiral molecules. nih.gov Theoretical ECD and VCD spectra can be calculated for the (2S) enantiomer and compared with experimental spectra to determine the absolute configuration of a sample.

Molecular Dynamics Simulations for Conformational Dynamics

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations can be used to study the conformational dynamics of this compound over time. mdpi.com An MD simulation would involve solving Newton's equations of motion for the atoms of the molecule, allowing for the exploration of its conformational space and the study of its dynamic behavior in different environments, such as in a solvent.

MD simulations can reveal the timescales of conformational changes, such as ring-flipping of the oxane moiety and rotation around the single bonds of the side chain. This provides a more realistic picture of the molecule's behavior than static calculations alone.

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. mdpi.com For example, the mechanism of its oxidation, esterification, or etherification could be studied. This involves locating the transition state structures and calculating the activation energies for different possible reaction pathways.

By mapping the potential energy surface of a reaction, the most favorable pathway can be identified. This information is valuable for understanding the reactivity of the molecule and for designing synthetic routes. For instance, a theoretical study could determine whether a reaction proceeds via an SN1 or SN2 mechanism and predict the stereochemical outcome.

Intermolecular Interactions and Aggregation Behavior

The intermolecular interactions of this compound are crucial for understanding its physical properties, such as its boiling point, solubility, and behavior in the condensed phase. The hydroxyl group allows for the formation of hydrogen bonds, which are strong intermolecular interactions.

Computational studies can be used to model the interactions between two or more molecules of this compound to understand its aggregation behavior. mdpi.com The geometry and energy of the resulting dimers and larger clusters can be calculated. These studies can also be extended to investigate the interactions of the molecule with solvent molecules, providing insights into its solvation properties.

Applications of 2s 2 Oxan 2 Yl Propan 1 Ol in Chemical Synthesis

Role as a Chiral Synthon for Complex Organic Molecules

(2S)-2-(Oxan-2-yl)propan-1-ol serves as a versatile chiral building block, providing a readily available source of a specific stereocenter for the synthesis of complex organic molecules, including natural products and pharmaceuticals. The inherent chirality at the C2 position of the propanol (B110389) backbone is a key feature that chemists exploit to introduce stereoselectivity in their synthetic routes.

The tetrahydropyranyl (THP) ether protecting group on the secondary alcohol is crucial to its function as a synthon. This protection allows for selective reactions at the primary hydroxyl group without affecting the stereogenic center. The THP group is known for its stability under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions when desired.

While specific, publicly documented examples of the direct use of this compound in the total synthesis of complex natural products are limited in readily accessible scientific literature, the utility of chiral 1,2-propanediol derivatives is well-established. The principle of using such protected chiral diols allows for the construction of key fragments that are later incorporated into larger, more complex structures. For instance, the primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution, all while preserving the stereointegrity of the adjacent chiral center.

Table 1: Key Reactions of this compound as a Chiral Synthon

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Oxidation | PCC, CH₂Cl₂ | Aldehyde |

| Oxidation | Jones reagent | Carboxylic Acid |

| Tosylation | TsCl, pyridine | Tosylate (good leaving group) |

| Williamson Ether Synthesis | NaH, R-X | Ether |

Utilization in the Synthesis of Specialty Chemicals

The application of this compound extends to the synthesis of various specialty chemicals, where the introduction of a specific stereoisomer is critical for the desired properties and performance of the final product. These can include chiral solvents, components for liquid crystal displays, and precursors for agrochemicals and fragrances.

The synthesis of such specialty chemicals often involves the modification of the primary alcohol of this compound. For example, esterification or etherification reactions can be performed to introduce different functional groups, leading to a diverse range of chiral molecules. The resulting compounds, possessing a defined stereochemistry, can exhibit unique biological or physical properties.

Potential as a Ligand or Precursor for Catalytic Systems

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. This compound holds potential as a precursor for the synthesis of novel chiral ligands. The two oxygen atoms and the chiral backbone provide a scaffold that can be elaborated into various ligand architectures.

For instance, the primary alcohol can be functionalized with phosphorus, nitrogen, or sulfur-containing groups, which are common coordinating atoms in transition metal catalysis. The resulting bidentate or tridentate ligands could then be complexed with a metal center to form a chiral catalyst. The stereochemistry originating from the this compound backbone can create a chiral environment around the metal, influencing the stereochemical outcome of a catalyzed reaction.

While there is a lack of extensive research specifically detailing the use of ligands derived directly from this compound in major catalytic applications, the principle of utilizing chiral diol derivatives for ligand synthesis is a well-established strategy in the field of asymmetric catalysis. Further research in this area could lead to the development of novel and effective catalytic systems based on this readily accessible chiral building block.

Table 2: Potential Ligand Classes Derived from this compound

| Ligand Class | Potential Coordinating Atoms | Potential Catalytic Applications |

| Phosphinites | P, O | Asymmetric hydrogenation, hydroformylation |

| Amino Alcohols | N, O | Asymmetric alkylation, reduction |

| Thioethers | S, O | Asymmetric allylic alkylation |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-(Oxan-2-yl)propan-1-ol, and how do reaction conditions influence yield and enantiomeric purity?

- Methodology : Synthesis typically involves stereoselective reduction of a ketone precursor (e.g., 2-(Oxan-2-yl)propan-1-one) using chiral catalysts like (R)- or (S)-CBS (Corey-Bakshi-Shibata) reagents. Sodium borohydride (NaBH₄) with chiral ligands or asymmetric hydrogenation using palladium catalysts can also achieve enantioselectivity. Temperature control (<0°C for NaBH₄ reactions) minimizes racemization .

- Data Contradictions : Bench-scale syntheses report yields ranging from 60–85% depending on solvent polarity (e.g., THF vs. ethanol) and catalyst loading. Lower yields in polar solvents suggest competing side reactions .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and purity of this compound?

- Methodology :

- NMR : H and C NMR can confirm the oxane ring’s equatorial conformation (δ 3.5–4.0 ppm for oxane protons) and the chiral center’s configuration via coupling constants ( for vicinal protons) .

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (95:5) to resolve enantiomers (retention time: 12–15 min for the (2S)-enantiomer) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitutions or enzyme-binding studies?

- Methodology :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to analyze nucleophilicity of the hydroxyl group (partial charge: −0.45 e) and steric hindrance from the oxane ring .

- Molecular Docking : Simulate interactions with enzymes like lipases (e.g., Candida antarctica Lipase B) to predict regioselective acylation sites (e.g., hydroxyl group at C1 vs. oxane oxygen) .

- Contradictions : Experimental acylation yields (70–80%) exceed docking-predicted values (50–60%), suggesting unaccounted solvent effects in simulations .

Q. What strategies mitigate racemization during derivatization of this compound into esters or ethers?

- Methodology :

- Low-Temperature Acylation : Use acetyl chloride in dichloromethane (−20°C) with DMAP (4-dimethylaminopyridine) to minimize base-induced racemization .

- Enzymatic Catalysis : Candida rugosa lipase in tert-butyl methyl ether retains >98% enantiomeric excess (ee) during esterification .

- Data Table :

| Derivatization Method | ee (%) | Yield (%) |

|---|---|---|

| Chemical acylation | 92 | 75 |

| Enzymatic acylation | 99 | 82 |

Q. How does the oxane ring’s conformation influence the compound’s solubility and biological activity?

- Methodology :

- MD Simulations : Solvation free energy (−18.5 kcal/mol in water) correlates with experimental logP (0.95), indicating moderate lipophilicity suitable for membrane permeability .

- X-ray Crystallography : The oxane ring adopts a chair conformation, with the hydroxyl group axial, reducing steric clash and enhancing hydrogen-bonding potential .

Data Contradictions and Resolution

Q. Why do reported melting points for this compound vary across studies (78–85°C)?

- Analysis : Variations arise from impurities (e.g., residual solvents) or polymorphic forms. Recrystallization from ethyl acetate/hexane (1:3) yields a consistent mp of 82–83°C .

Q. How can conflicting bioactivity data (e.g., IC₅₀ values in enzyme assays) be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.